D-Glucose-13C-4

Description

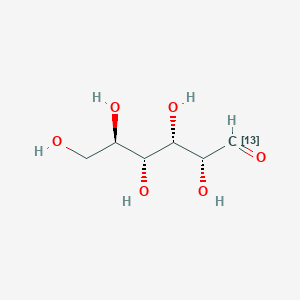

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |

InChI Key |

GZCGUPFRVQAUEE-SAHBNLNBSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Glucose-13C-4: A Technical Guide for Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Glucose-13C-4, a stable isotope-labeled monosaccharide pivotal for advancements in metabolic research. This document details its chemical and physical properties, provides insights into its primary application in ¹³C-Metabolic Flux Analysis (¹³C-MFA), and outlines relevant biological pathways and experimental methodologies.

Core Concepts: Understanding D-Glucose-13C-4

D-Glucose-13C-4 is a form of D-glucose where the carbon atom at the fourth position has been replaced with the stable, non-radioactive isotope, Carbon-13 (¹³C). This isotopic labeling makes it a powerful tracer for elucidating the intricate network of metabolic pathways within a biological system.[1][2] By introducing D-Glucose-13C-4, researchers can track the journey of this labeled carbon as it is metabolized, providing quantitative insights into the rates (fluxes) of various biochemical reactions.[3][4]

Chemical and Physical Properties

The incorporation of a single ¹³C isotope results in a slight increase in the molecular weight of D-Glucose-13C-4 compared to its unlabeled counterpart. Its chemical behavior, however, remains virtually identical, ensuring it is processed by cellular machinery in the same manner as natural glucose.

| Property | Value | Reference |

| CAS Number | 40762-22-9 | |

| Molecular Formula | ¹³CC₅H₁₂O₆ | |

| Molecular Weight | 181.15 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Appearance | White to off-white powder | |

| Melting Point | 150-152 °C | |

| Solubility | Soluble in water. | |

| Optical Activity | [α]25/D +52.0° (c = 2 in water + trace NH₄OH) |

Applications in ¹³C-Metabolic Flux Analysis (¹³C-MFA)

The primary application of D-Glucose-13C-4 is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular metabolic fluxes. This method involves introducing the ¹³C-labeled glucose to a biological system and then measuring the distribution of the ¹³C isotope in downstream metabolites using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The specific position of the ¹³C label in D-Glucose-13C-4 provides distinct advantages for probing certain pathways. As it is metabolized through glycolysis and the tricarboxylic acid (TCA) cycle, the ¹³C at the C4 position will be incorporated into specific atoms of downstream metabolites, creating unique isotopic labeling patterns that are informative of the relative activities of intersecting pathways.

Experimental Workflow for ¹³C-MFA

A generalized workflow for a ¹³C-MFA experiment using a ¹³C-labeled glucose tracer is depicted below. The specifics of the protocol may need to be optimized based on the biological system and the analytical instrumentation used.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ¹³C-MFA results. Below are outlines of key experimental protocols.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: The day of the experiment, replace the standard growth medium with a defined medium containing D-Glucose-13C-4 as the sole glucose source. The concentration should be optimized for the specific cell line and experimental goals.

-

Isotopic Steady State: Allow the cells to grow in the labeling medium for a sufficient duration to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration varies depending on the metabolic pathways of interest.

Metabolite Extraction and Quenching

-

Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately adding a cold solvent, such as 80% methanol pre-chilled to -80°C.

-

Extraction: Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube. Cellular debris is then pelleted by centrifugation at a high speed and low temperature. The supernatant containing the metabolites is collected for analysis.

NMR Spectroscopy Protocol Outline

-

Sample Preparation: The extracted metabolites are lyophilized to dryness and then reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for quantification.

-

NMR Data Acquisition:

-

1D ¹³C NMR: A simple 1D ¹³C spectrum with proton decoupling can directly detect the ¹³C-labeled metabolites.

-

2D Heteronuclear Correlation (e.g., ¹H-¹³C HSQC): This provides higher resolution and sensitivity by correlating protons to their directly attached carbons, allowing for the unambiguous identification of labeled positions within metabolites.

-

-

Data Analysis: The resulting spectra are processed to identify and quantify the ¹³C enrichment in various metabolites.

Mass Spectrometry (GC-MS or LC-MS) Protocol Outline

-

Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC-MS analysis. Therefore, they are chemically modified (derivatized) to increase their volatility.

-

Chromatographic Separation: The derivatized metabolite extract is injected into a gas or liquid chromatograph to separate the individual compounds.

-

Mass Spectrometry Analysis: As the separated metabolites elute from the chromatography column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. This allows for the determination of the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) for each metabolite.

-

Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to determine the fractional enrichment of labeled isotopologues.

Signaling Pathways and D-Glucose-13C-4

The metabolism of glucose is tightly regulated by complex signaling networks. D-Glucose-13C-4 can be used to study how these pathways influence metabolic fluxes in both healthy and diseased states.

Insulin Signaling and Glucose Uptake

The insulin signaling pathway is a key regulator of glucose homeostasis. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of glucose transporters (like GLUT4) to the cell membrane, which facilitates the uptake of glucose from the bloodstream into cells. By using D-Glucose-13C-4, researchers can quantify how perturbations in the insulin signaling pathway affect the rate of glucose uptake and its subsequent metabolism.

Glycolysis

Once inside the cell, glucose enters the glycolytic pathway, a series of enzymatic reactions that convert it into pyruvate. The ¹³C label from D-Glucose-13C-4 will be transferred to specific carbon positions in the glycolytic intermediates and ultimately in pyruvate. Analyzing the labeling pattern of these metabolites provides a direct measure of glycolytic flux.

Conclusion

D-Glucose-13C-4 is an invaluable tool for researchers seeking to quantitatively understand cellular metabolism. Its application in ¹³C-MFA, coupled with advanced analytical techniques and computational modeling, provides unparalleled insights into the complex network of biochemical reactions that underpin cellular function in health and disease. This guide serves as a foundational resource for the effective implementation of D-Glucose-13C-4 in metabolic research, from experimental design to data interpretation.

References

An In-Depth Technical Guide on the Core Principles of D-Glucose-13C-4 Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of D-Glucose-13C-4 as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively design, execute, and interpret stable isotope-resolved metabolomics (SIRM) studies utilizing this powerful tool to investigate central carbon metabolism.

Core Principle: Unraveling Anaplerotic Flux

The central principle behind using D-Glucose labeled with Carbon-13 at the fourth position ([4-¹³C]glucose) lies in its unique ability to trace the entry of glucose-derived carbon into the Tricarboxylic Acid (TCA) cycle via anaplerosis, a process that replenishes TCA cycle intermediates. Specifically, [3,4-¹³C]glucose has been identified as a particularly effective tracer for quantifying the anaplerotic flux of glucose into the TCA cycle.[1]

During glycolysis, D-glucose is split into two three-carbon molecules of pyruvate. The carbon at the fourth position of glucose becomes the first carbon of pyruvate. When pyruvate enters the TCA cycle through the action of pyruvate dehydrogenase (PDH), this first carbon is lost as ¹³CO₂. However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate, the ¹³C label is retained.[2] This differential fate of the ¹³C label at the C4 position of glucose allows researchers to distinguish between these two critical metabolic pathways.

By measuring the incorporation of the ¹³C label into TCA cycle intermediates and related metabolites, researchers can quantify the activity of pyruvate carboxylase and thus the extent of anaplerotic flux from glucose. This is crucial for understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer, and for evaluating the mechanism of action of drugs that target cellular metabolism.

Experimental Protocols

The successful application of D-Glucose-¹³C-4 tracing relies on robust and well-controlled experimental protocols. Below are detailed methodologies for both in vitro and in vivo studies.

In Vitro Metabolic Flux Analysis Protocol using [4-¹³C]glucose

This protocol outlines a general workflow for conducting a ¹³C-glucose tracing experiment in cultured cells.[3]

1. Cell Culture and Isotope Labeling:

-

Seed cells in appropriate culture vessels and grow to the desired confluency in standard, unlabeled culture medium.

-

Prepare a labeling medium that is identical to the standard medium but with unlabeled glucose replaced by D-Glucose-¹³C-4 at the same concentration.

-

To begin the labeling experiment, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and immediately add the pre-warmed labeling medium.

-

Incubate the cells for a duration sufficient to approach isotopic steady state. This time can vary depending on the cell line and the metabolic pathway of interest and should be determined empirically. For central carbon metabolism, this is often between 18 and 24 hours.[4]

2. Metabolite Quenching and Extraction:

-

To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. A common method is to aspirate the labeling medium and immediately add ice-cold 80% methanol.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Perform a metabolite extraction, for example, using a methanol-water-chloroform extraction to separate polar metabolites from lipids and proteins.

3. Sample Analysis by Mass Spectrometry:

-

Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extracts in a suitable solvent for mass spectrometry analysis (e.g., a mixture of acetonitrile and water).

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to determine the mass isotopologue distributions (MIDs) of key metabolites.[1]

4. Data Analysis and Interpretation:

-

Correct the raw mass isotopomer data for the natural abundance of ¹³C.

-

The resulting MIDs reveal the fractional abundance of each isotopologue for a given metabolite. This data is then used to calculate metabolic fluxes through the pathways of interest.

In Vivo Experimental Protocol for D-Glucose-¹³C-4 Tracing

This protocol provides a framework for conducting in vivo metabolic tracing studies in animal models, such as mice.

1. Animal Preparation:

-

Acclimate animals to the experimental conditions.

-

For continuous infusion studies, surgical implantation of a catheter (e.g., into the jugular vein) is often performed to allow for stress-free administration of the tracer.

-

Fast the animals for a defined period (e.g., 6-8 hours) before the infusion to reduce background from dietary glucose.

2. Tracer Infusion:

-

Prepare a sterile solution of D-Glucose-¹³C-4 in saline.

-

Infuse the tracer intravenously. A common method involves an initial bolus injection to rapidly increase the plasma concentration of the tracer, followed by a continuous infusion to maintain a steady-state level of enrichment.

3. Sample Collection:

-

Collect blood samples at defined time points throughout the infusion to monitor the enrichment of the tracer in the plasma.

-

At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest. Tissues should be immediately flash-frozen in liquid nitrogen to quench metabolism.

4. Metabolite Extraction and Analysis:

-

Pulverize the frozen tissues under liquid nitrogen.

-

Extract metabolites from the tissue powder using a suitable extraction solvent (e.g., 80% methanol).

-

Analyze the extracts by LC-MS or GC-MS to determine the MIDs of metabolites in the tissues.

Data Presentation: Mass Isotopologue Distributions

A primary output of ¹³C metabolic tracing studies is the mass isotopologue distribution (MID) for key metabolites. The MID describes the fractional abundance of each isotopologue of a metabolite. This data is crucial for calculating metabolic fluxes and is best presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Mass Isotopologue Distribution of TCA Cycle Intermediates after [4-¹³C]glucose Tracing

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Citrate | 85% | 10% | 4% | 1% | 0% | 0% | 0% |

| α-Ketoglutarate | 88% | 9% | 3% | 0% | 0% | 0% | |

| Succinate | 90% | 8% | 2% | 0% | 0% | ||

| Malate | 87% | 11% | 2% | 0% | 0% | ||

| Aspartate | 86% | 12% | 2% | 0% | 0% |

Note: This table presents hypothetical data for illustrative purposes. The actual MIDs will vary depending on the experimental system and conditions. The M+1 isotopologue of these TCA cycle intermediates would be indicative of pyruvate carboxylase activity.

Applications in Drug Development

D-Glucose-¹³C-4 metabolic tracing is a valuable tool in drug development for elucidating the mechanism of action of novel therapeutics and for identifying metabolic liabilities.

-

Target Engagement and Mechanism of Action: By tracing the metabolic fate of D-Glucose-¹³C-4 in the presence of a drug, researchers can determine if the drug engages its intended metabolic target and understand the downstream consequences of target inhibition. For example, a compound designed to inhibit pyruvate carboxylase would be expected to decrease the incorporation of the ¹³C label from [4-¹³C]glucose into TCA cycle intermediates.

-

Identifying Metabolic Vulnerabilities: Cancer cells often exhibit altered metabolism, including increased anaplerosis, to support their rapid proliferation. D-Glucose-¹³C-4 tracing can be used to identify these metabolic dependencies, which can then be exploited for therapeutic intervention.

-

Preclinical and Clinical Studies: Stable isotope tracing with molecules like D-Glucose-¹³C-4 can be applied in both preclinical animal models and in clinical trials to assess the metabolic effects of new drugs in a whole-body context.

Visualizing Metabolic Pathways and Workflows

Visual representations of metabolic pathways and experimental workflows are essential for understanding the complex processes involved in D-Glucose-¹³C-4 tracing.

Experimental Workflow

Caption: Generalized experimental workflow for D-Glucose-13C-4 metabolic tracing.

Central Carbon Metabolism and the Fate of [4-¹³C]glucose

Caption: Metabolic fate of the 13C label from D-Glucose-4-13C in central carbon metabolism.

Logical Relationship in Data Interpretation

Caption: Logical workflow for interpreting mass isotopologue data from D-Glucose-13C-4 tracing.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: An In-depth Guide to 13C Glucose Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13C glucose labeling, a powerful technique for elucidating metabolic pathways in biological systems. By tracing the journey of isotopically labeled glucose, researchers can gain unprecedented insights into the intricate network of biochemical reactions that underpin cellular function in both healthy and diseased states. This guide details the core principles, experimental protocols, data analysis, and applications of this methodology, with a particular focus on its relevance to drug discovery and development.

Core Principles of 13C Metabolic Flux Analysis

Stable isotope-based metabolic flux analysis (MFA) is a cornerstone for quantifying the rates of metabolic reactions within a cell.[1][2] The fundamental concept involves introducing a substrate enriched with a stable isotope, most commonly 13C-labeled glucose, into a biological system.[3] As the cells metabolize this labeled glucose, the 13C atoms are incorporated into downstream metabolites.[3] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect the distribution of these heavy isotopes.[1] This mass isotopomer distribution (MID) provides a detailed fingerprint of the metabolic pathways' activity. By comparing these experimental MIDs with computationally simulated distributions from a metabolic network model, the intracellular metabolic fluxes can be precisely quantified.

The choice of the 13C-labeled glucose tracer is critical and depends on the specific metabolic pathways being investigated. For instance, [U-13C6]glucose, where all six carbon atoms are labeled, is often used for a general overview of central carbon metabolism. In contrast, specifically labeled glucose molecules, such as [1,2-13C2]glucose, are invaluable for dissecting the relative contributions of glycolysis and the pentose phosphate pathway (PPP).

Experimental Workflows and Protocols

A typical 13C labeling experiment follows a structured workflow, from initial experimental design to the final data analysis.

Caption: A generalized experimental workflow for 13C-glucose metabolic tracing studies.

Detailed Experimental Protocols

The success of a 13C labeling study hinges on meticulous experimental execution. The following sections provide detailed protocols for key steps in the process.

Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent cells, a common model system in metabolic research.

| Step | Procedure | Key Considerations |

| 1. Cell Seeding | Seed cells in multi-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. | Consistent cell density across wells is crucial for reproducibility. |

| 2. Media Preparation | Prepare glucose-free culture medium supplemented with the desired concentration of 13C-labeled glucose and dialyzed fetal bovine serum (dFBS). | dFBS is used to minimize the introduction of unlabeled glucose and other small molecules. |

| 3. Labeling | Aspirate the standard growth medium, wash the cells once with sterile PBS, and then add the pre-warmed 13C-labeling medium. | The wash step is critical to remove any residual unlabeled glucose. |

| 4. Incubation | Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. | The incubation time depends on the metabolic pathway of interest and whether steady-state or kinetic labeling is desired. For steady-state analysis, this is often 24 hours or more. |

| 5. Quenching | To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold quenching solution (e.g., 80% methanol) to the cells. | Rapid and effective quenching is essential to preserve the in vivo metabolic state of the cells. |

| 6. Metabolite Extraction | Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube. Incubate at -80°C to precipitate proteins. | Complete cell lysis and protein precipitation are necessary for accurate metabolite quantification. |

| 7. Sample Processing | Centrifuge the lysate to pellet the precipitated proteins and cell debris. Collect the supernatant containing the metabolites for subsequent analysis. | Careful collection of the supernatant without disturbing the pellet is important. |

Protocol 2: Sample Preparation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing 13C-labeled metabolites. This often requires a derivatization step to increase the volatility of the analytes.

| Step | Procedure | Key Considerations |

| 1. Drying | Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator. | Complete removal of the solvent is necessary before derivatization. |

| 2. Derivatization | Re-suspend the dried metabolites in a derivatization agent. A common two-step process involves methoximation followed by silylation. | Methoximation protects carbonyl groups, and silylation increases the volatility of polar metabolites. |

| 3. Incubation | Incubate the samples at an elevated temperature (e.g., 37°C) to ensure complete derivatization. | The incubation time and temperature should be optimized for the specific derivatization reagents used. |

| 4. Analysis | Transfer the derivatized sample to a GC-MS autosampler vial for analysis. | Ensure that the final solvent is compatible with the GC-MS system. |

Protocol 3: Sample Preparation for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that often does not require derivatization, making it suitable for analyzing a broader range of metabolites.

| Step | Procedure | Key Considerations |

| 1. Reconstitution | Re-suspend the dried metabolite extract in a solvent compatible with the LC-MS mobile phase. | The choice of solvent can significantly impact the chromatographic separation. |

| 2. Filtration | Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter. | This step is crucial to prevent clogging of the LC column and to protect the mass spectrometer. |

| 3. Analysis | Transfer the filtered sample to an LC-MS autosampler vial for analysis. | Ensure proper vial and cap selection to prevent sample evaporation. |

Protocol 4: Sample Preparation for NMR Analysis

NMR spectroscopy provides detailed information about the position of 13C atoms within a molecule.

| Step | Procedure | Key Considerations |

| 1. Reconstitution | Re-suspend the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard. | The deuterated solvent is necessary to avoid large solvent signals in the 1H NMR spectrum. An internal standard is used for quantification. |

| 2. pH Adjustment | Adjust the pH of the sample to a standardized value. | pH can affect the chemical shifts of metabolites, so consistency is important. |

| 3. Transfer to NMR Tube | Transfer the final sample to an NMR tube for analysis. | Use high-quality NMR tubes to ensure good spectral resolution. |

Data Presentation: Quantitative Insights into Central Carbon Metabolism

The primary output of a 13C labeling experiment is the mass isotopomer distribution (MID) for various metabolites. This data reveals the number of carbon atoms derived from the labeled glucose. The following tables provide examples of how this quantitative data can be presented.

Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates

This table shows hypothetical MID data for key metabolites in glycolysis from cells cultured with [U-13C6]glucose. The "M+n" notation indicates the metabolite with 'n' carbons labeled with 13C.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Glucose-6-phosphate | 2.5 | 0.5 | 1.0 | 1.5 | 2.0 | 2.5 | 90.0 |

| Fructose-6-phosphate | 3.0 | 0.6 | 1.2 | 1.8 | 2.4 | 3.0 | 88.0 |

| Dihydroxyacetone phosphate | 10.0 | 1.0 | 5.0 | 84.0 | - | - | - |

| 3-Phosphoglycerate | 12.0 | 1.5 | 6.0 | 80.5 | - | - | - |

| Phosphoenolpyruvate | 15.0 | 2.0 | 7.0 | 76.0 | - | - | - |

| Pyruvate | 20.0 | 3.0 | 8.0 | 69.0 | - | - | - |

| Lactate | 25.0 | 4.0 | 10.0 | 61.0 | - | - | - |

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates

This table illustrates hypothetical MID data for key metabolites in the tricarboxylic acid (TCA) cycle from cells cultured with [U-13C6]glucose. The distribution of labeled carbons in these intermediates provides insights into the entry of glucose-derived pyruvate into the cycle.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Citrate | 30.0 | 5.0 | 45.0 | 5.0 | 10.0 | 5.0 | 0.0 |

| α-Ketoglutarate | 35.0 | 6.0 | 40.0 | 8.0 | 11.0 | - | - |

| Succinate | 40.0 | 7.0 | 35.0 | 10.0 | 8.0 | - | - |

| Fumarate | 42.0 | 8.0 | 33.0 | 11.0 | 6.0 | - | - |

| Malate | 45.0 | 9.0 | 30.0 | 12.0 | 4.0 | - | - |

Table 3: Fractional Contribution of Glucose to Amino Acid Synthesis

This table shows the percentage of the carbon backbone of various amino acids that is derived from [U-13C6]glucose. This data highlights the role of glucose in providing precursors for amino acid biosynthesis.

| Amino Acid | Fractional Contribution from Glucose (%) |

| Alanine | 95.2 |

| Aspartate | 45.8 |

| Glutamate | 30.5 |

| Serine | 85.1 |

| Glycine | 70.3 |

Visualization of Metabolic Pathways

Understanding the flow of carbon atoms through metabolic networks is crucial for interpreting 13C labeling data. The following diagrams, generated using the DOT language, illustrate the key pathways involved in glucose metabolism and the fate of the labeled carbons.

Glycolysis

Caption: Carbon flow from [U-13C6]glucose through the glycolytic pathway.

Pentose Phosphate Pathway (PPP)

Caption: Carbon scrambling in the non-oxidative Pentose Phosphate Pathway.

Tricarboxylic Acid (TCA) Cycle

Caption: Entry of glucose-derived carbons into the TCA cycle via Pyruvate Dehydrogenase (PDH).

Applications in Drug Development

13C glucose labeling is an invaluable tool in the pharmaceutical industry, providing critical insights at various stages of drug discovery and development.

-

Target Identification and Validation: By elucidating the metabolic pathways that are altered in disease states, this technique can help identify novel therapeutic targets.

-

Mechanism of Action Studies: Tracing the metabolic fate of 13C-glucose in the presence of a drug candidate can reveal the specific enzymes and pathways that are modulated, thereby clarifying the drug's mechanism of action.

-

Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive and quantitative biomarkers of drug efficacy.

-

Toxicity Assessment: Understanding the off-target metabolic effects of a drug can help in predicting and mitigating potential toxicities.

-

Oncology Research: Cancer cells often exhibit profound metabolic reprogramming, such as the Warburg effect. 13C-glucose tracing is instrumental in dissecting these metabolic alterations and identifying vulnerabilities that can be exploited for therapeutic intervention.

Conclusion

13C glucose labeling, coupled with advanced analytical and computational methods, provides a powerful platform for the quantitative analysis of cellular metabolism. This in-depth technical guide has provided an overview of the core principles, detailed experimental protocols, and data interpretation strategies associated with this technique. For researchers, scientists, and drug development professionals, a thorough understanding and application of 13C metabolic flux analysis will continue to be instrumental in unraveling the complexities of cellular physiology and in the development of novel therapeutics.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

A Guide to D-Glucose-13C-4 for Metabolic Research: An In-depth Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing has become an indispensable technique for elucidating the complex web of metabolic pathways that underpin cellular function in both healthy and diseased states. By replacing naturally abundant atoms with their heavier, non-radioactive counterparts, researchers can track the metabolic fate of nutrients and quantify the rates of intracellular reactions, a practice known as Metabolic Flux Analysis (MFA).[1] Among the various tracers available, 13C-labeled glucose isotopomers are fundamental for probing central carbon metabolism. This technical guide provides a comprehensive overview of D-Glucose-13C-4, a positionally labeled tracer, for beginners in metabolic research. We will delve into the core principles of 13C tracing, the specific applications of D-Glucose-13C-4, detailed experimental protocols from cell culture to mass spectrometry, and methods for data interpretation.

Introduction to 13C Isotope Tracing in Metabolism

The core principle of 13C isotopic labeling is to provide cells or organisms with a substrate, such as glucose, enriched with the heavy carbon isotope (13C) instead of the more common 12C.[1] This labeled substrate is then taken up by cells and processed through various metabolic pathways. As the labeled carbon atoms move through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, they are incorporated into a wide array of downstream metabolites.[1]

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between molecules based on their mass-to-charge ratio. The incorporation of 13C results in a predictable mass shift, allowing researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways.[1] This powerful technique, known as 13C-Metabolic Flux Analysis (13C-MFA), is considered the gold standard for quantifying intracellular reaction rates (fluxes).[1]

The choice of the 13C-labeled tracer is critical and depends on the specific metabolic pathways being investigated. Glucose can be uniformly labeled (e.g., [U-13C6]glucose), where all six carbons are 13C, or positionally labeled (e.g., [1,2-13C2]glucose, D-Glucose-13C-4), where only specific carbons are heavy. Position-specific tracers are invaluable for resolving fluxes through interconnected and branching pathways.

D-Glucose-13C-4: A Tool for Probing Anaplerosis and the TCA Cycle

D-Glucose-13C-4 is a glucose molecule where the carbon atom at the fourth position is a 13C isotope. While uniformly labeled glucose provides a general overview of carbon flow, D-Glucose-13C-4, and similar tracers like [3,4-13C]glucose, are particularly effective for studying the entry of glucose-derived carbon into the TCA cycle, a process known as anaplerosis.

During glycolysis, the six-carbon glucose molecule is split into two three-carbon molecules of pyruvate. In this process, the C4 of glucose becomes the C1 of pyruvate. When this pyruvate enters the TCA cycle via pyruvate dehydrogenase (PDH), the labeled C1 is lost as 13CO2. However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC) to form oxaloacetate, the 13C label is retained. This makes D-Glucose-13C-4 an excellent tool to specifically investigate the activity of pyruvate carboxylase, a key anaplerotic enzyme.

Key Applications of D-Glucose-13C-4:

-

Quantifying Anaplerotic Flux: Differentiating between the two major entry points of pyruvate into the TCA cycle (PDH vs. PC).

-

Studying TCA Cycle Dynamics: Tracking the incorporation and cycling of glucose-derived carbon within the TCA cycle intermediates.

-

Investigating Disease Metabolism: Elucidating metabolic reprogramming in diseases like cancer, where anaplerotic pathways are often dysregulated.

-

Drug Development: Assessing how therapeutic compounds modulate central carbon metabolism and TCA cycle activity.

Experimental Design and Protocols

A typical 13C labeling experiment follows a structured workflow, from cell culture to data analysis. Careful planning and execution are crucial for obtaining high-quality, reproducible data.

General Experimental Workflow

The overall process involves culturing cells in a medium containing the 13C-labeled glucose, followed by quenching metabolism, extracting metabolites, and analyzing the samples using mass spectrometry.

Detailed Experimental Protocol: Adherent Cell Culture

This protocol provides a general guideline for a D-Glucose-13C-4 tracing experiment in adherent mammalian cells.

Materials:

-

Adherent cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

D-Glucose-13C-4

-

Sterile, cell culture grade water

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of high speed at 4°C

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will achieve ~80% confluency at the time of the experiment. Prepare a minimum of 3-5 replicate wells per condition.

-

Culture cells under standard conditions (e.g., 37°C, 5% CO2).

-

-

Preparation of Labeling Medium:

-

Prepare the base medium by reconstituting glucose-free DMEM in sterile water.

-

Supplement the medium with dialyzed FBS (typically 10%). Standard FBS contains unlabeled glucose and other metabolites that would interfere with the tracing.

-

Prepare a sterile stock solution of D-Glucose-13C-4.

-

Add the D-Glucose-13C-4 stock solution to the base medium to achieve the desired final concentration (e.g., matching the glucose concentration of the standard medium, typically 5 to 25 mM).

-

Sterile filter the complete labeling medium using a 0.22 µm filter.

-

-

Isotope Labeling:

-

When cells reach the desired confluency, aspirate the standard culture medium.

-

Gently wash the cells twice with ice-cold PBS to remove any residual unlabeled glucose.

-

Add the pre-warmed D-Glucose-13C-4 labeling medium to the cells.

-

Incubate the cells for a sufficient duration to approach isotopic steady state, where the labeling of intracellular metabolites becomes stable. This time varies by cell type and metabolite but is often between 6 and 24 hours.

-

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity instantly, place the culture plates on dry ice or in a freezer at -80°C.

-

Aspirate the labeling medium.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Incubate the plates at -80°C for 15 minutes to precipitate proteins.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.

-

-

Sample Analysis by Mass Spectrometry:

-

The extracted metabolites are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

LC-MS is often preferred for its ability to analyze a wide range of polar metabolites without derivatization.

-

The mass spectrometer will detect the mass shift in metabolites that have incorporated the 13C atom from D-Glucose-13C-4.

-

Data Presentation and Interpretation

The raw data from the mass spectrometer consists of the abundance of different mass isotopologues for each detected metabolite. A mass isotopologue is a molecule that differs only in its isotopic composition. For a given metabolite, we can measure the fraction of the pool that is unlabeled (M+0), has one 13C atom (M+1), two 13C atoms (M+2), and so on. This is known as the Mass Isotopologue Distribution (MID).

Quantitative Data Summary

The following tables show representative data from 13C-MFA experiments. Table 1 illustrates the kind of fractional enrichment data one might obtain for key metabolites after labeling with a 13C-glucose tracer. Table 2 provides an example of a metabolic flux map, where reaction rates are quantified relative to the glucose uptake rate.

Table 1: Representative Mass Isotopologue Distribution (MID) Data (Illustrative data for a hypothetical cancer cell line labeled with a 13C-glucose tracer)

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Glucose-6-Phosphate | 5.0 | 2.0 | 3.0 | 5.0 | 10.0 | 15.0 | 60.0 |

| Fructose-1,6-bisphosphate | 4.5 | 2.5 | 3.5 | 5.5 | 10.5 | 14.5 | 59.0 |

| Pyruvate | 20.0 | 5.0 | 10.0 | 65.0 | - | - | - |

| Lactate | 21.0 | 4.5 | 9.5 | 65.0 | - | - | - |

| Citrate | 30.0 | 5.0 | 55.0 | 3.0 | 5.0 | 2.0 | - |

| Malate | 35.0 | 10.0 | 25.0 | 20.0 | 10.0 | - | - |

Table 2: Example Metabolic Flux Map for A549 Lung Cancer Cells (Fluxes are normalized to a glucose uptake rate of 100. Data adapted from literature.)

| Reaction / Pathway | Relative Flux |

| Glycolysis | |

| Glucose -> G6P | 100 |

| G6P -> Pyruvate | 85 |

| Pyruvate -> Lactate | 70 |

| Pentose Phosphate Pathway (Oxidative) | |

| G6P -> R5P | 15 |

| TCA Cycle | |

| Pyruvate -> Acetyl-CoA (PDH) | 10 |

| Pyruvate -> Oxaloacetate (PC) | 5 |

| Citrate -> a-Ketoglutarate | 12 |

| a-Ketoglutarate -> Succinate | 11 |

Visualization of Metabolic Pathways

Understanding how the 13C label from D-Glucose-13C-4 is incorporated into downstream metabolites requires visualizing the key biochemical reactions. The following diagrams, created using Graphviz, illustrate the flow of carbons in central metabolism.

Glycolysis and the Pentose Phosphate Pathway

This diagram shows how glucose is metabolized through glycolysis and the PPP. When using D-Glucose-13C-4, the label (on C4) will be transferred to C1 of pyruvate.

TCA Cycle and Anaplerosis

This diagram illustrates how pyruvate derived from D-Glucose-13C-4 enters the TCA cycle. The key distinction is the fate of the C4 label (which becomes C1 of pyruvate).

Conclusion

D-Glucose-13C-4 is a valuable tool for researchers seeking to dissect the complexities of central carbon metabolism. Its ability to specifically probe anaplerotic flux via pyruvate carboxylase provides a level of detail that cannot be achieved with uniformly labeled tracers alone. By combining carefully designed experiments with powerful analytical techniques like mass spectrometry, scientists can generate high-resolution maps of metabolic activity. This quantitative approach is crucial for understanding the metabolic basis of disease, identifying novel drug targets, and developing more effective therapeutic strategies. This guide provides a foundational understanding and practical protocols to empower researchers to confidently incorporate D-Glucose-13C-4 into their metabolic research programs.

References

A Technical Guide to the Applications of Stable Isotope-Labeled Glucose in Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled glucose, particularly with Carbon-13 (¹³C), has become an indispensable tool in modern biological research. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can trace the metabolic fate of glucose through intricate biochemical pathways. This technique, known as stable isotope tracing, provides a dynamic view of cellular metabolism that is not achievable with traditional static measurements of metabolite concentrations. This guide offers an in-depth overview of the core applications of stable isotope-labeled glucose, detailed experimental protocols, quantitative data presentations, and visualizations of key metabolic pathways and workflows.

The primary analytical platforms for detecting ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] MS distinguishes molecules based on their mass-to-charge ratio, allowing for the quantification of mass isotopologue distributions (MIDs), which reveal the number of ¹³C atoms incorporated into a metabolite.[2] NMR spectroscopy provides positional information, identifying which specific carbon atoms within a molecule are labeled.[3][4] Both techniques are complementary and provide a wealth of information for understanding cellular metabolism in various physiological and pathological states.[1]

Core Applications

The applications of stable isotope-labeled glucose are vast and continue to expand. Key areas of research include:

-

Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing ¹³C-labeled glucose and measuring the isotopic enrichment in downstream metabolites, researchers can build computational models to calculate the flow of carbon through central metabolic pathways. This provides a detailed understanding of how cells utilize glucose to produce energy and biosynthetic precursors.

-

Cancer Metabolism Research: Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where they predominantly ferment glucose to lactate even in the presence of oxygen. ¹³C-glucose tracing has been instrumental in dissecting the metabolic reprogramming in cancer, identifying therapeutic targets, and understanding mechanisms of drug resistance.

-

Neurobiology: The brain is highly dependent on glucose as its primary energy source. Stable isotope tracing helps to elucidate the metabolic interplay between different brain cell types, such as neurons and astrocytes, and to study metabolic dysregulation in neurological disorders.

-

Immunometabolism: The metabolic state of immune cells is intricately linked to their function. ¹³C-glucose tracing is used to understand how immune cells adapt their metabolism upon activation and how this impacts immune responses in health and disease.

-

Drug Development: In the pharmaceutical industry, stable isotope tracing is employed to understand the mechanism of action of drugs that target metabolic pathways. It can also be used to assess drug efficacy and identify potential off-target effects.

-

Clinical Diagnostics: Stable isotope breath tests using ¹³C-labeled substrates are non-invasive diagnostic tools for various conditions. While less common for glucose itself in this direct manner, tracing glucose metabolism in clinical research provides invaluable insights into diseases like diabetes and inborn errors of metabolism.

Key Metabolic Pathways Traced with ¹³C-Glucose

Once inside the cell, glucose is rapidly phosphorylated to glucose-6-phosphate and enters several key metabolic pathways:

-

Glycolysis: This central pathway breaks down glucose into pyruvate, generating ATP and NADH.

-

Pentose Phosphate Pathway (PPP): This pathway runs parallel to glycolysis and is a major source of NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from glycolysis enters the mitochondria and is converted to acetyl-CoA, which then enters the TCA cycle for further oxidation, generating ATP, NADH, and FADH₂.

-

Anaplerosis and Cataplerosis: These are reactions that replenish or drain TCA cycle intermediates, respectively, connecting mitochondrial metabolism with the synthesis of amino acids, lipids, and nucleotides.

-

Glycogen Synthesis: In certain tissues like the liver and muscle, glucose can be stored as glycogen.

-

Hexosamine Biosynthetic Pathway (HBP): A fraction of glucose enters the HBP, which is essential for protein and lipid glycosylation.

Experimental Protocols

The successful application of stable isotope-labeled glucose tracing relies on meticulous experimental design and execution. Below are generalized protocols for key experiments in cultured mammalian cells.

Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells for Mass Spectrometry

This protocol outlines the steps for steady-state labeling of adherent cells with [U-¹³C₆]-glucose.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS), sterile

-

6-well cell culture plates

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of metabolite extraction. Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in sterile water and supplementing it with the necessary components (e.g., amino acids, vitamins). Add [U-¹³C₆]-glucose to the desired final concentration (e.g., 10-25 mM) and 10% dFBS. It is crucial to use dialyzed FBS to minimize the presence of unlabeled glucose.

-

Adaptation Phase (for steady-state analysis): For many cell lines, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.

-

Initiation of Labeling: Aspirate the standard culture medium from the cells. Wash the cells once with pre-warmed sterile PBS to remove residual unlabeled glucose. Add the pre-warmed ¹³C-labeling medium to each well.

-

Incubation: Incubate the cells for a predetermined period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau. For kinetic flux analysis, shorter time points are used.

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells once with ice-cold PBS.

-

Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism.

-

Place the plates on dry ice for 10-15 minutes.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes vigorously.

-

Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis by LC-MS/MS.

-

Protocol 2: Sample Preparation for NMR Spectroscopy Analysis

This protocol details the preparation of metabolite extracts for NMR analysis.

Materials:

-

Dried metabolite extracts (from Protocol 1)

-

Deuterium oxide (D₂O)

-

NMR buffer (e.g., phosphate buffer in D₂O)

-

Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

-

5 mm NMR tubes

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extracts in a precise volume of D₂O containing a known concentration of an internal standard like TMSP. The buffer is included to maintain a stable pH, which is important for consistent chemical shifts.

-

Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum with water suppression to get an overview of the total metabolite pool.

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling to directly observe the ¹³C-labeled metabolites.

-

For more detailed analysis and unambiguous identification of labeled metabolites, acquire 2D heteronuclear correlation spectra, such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

-

Data Presentation: Quantitative Insights

The data generated from ¹³C-glucose tracing experiments are rich and quantitative. Summarizing this data in tables is crucial for interpretation and comparison across different experimental conditions.

Mass Isotopologue Distribution (MID)

The primary data output from MS-based tracing experiments is the Mass Isotopologue Distribution (MID). The MID represents the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite with 'n' carbon atoms, there can be isotopologues with mass M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (fully labeled).

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Key Metabolites in Cancer Cells

This table illustrates typical MID data for several key metabolites in cancer cells cultured with [U-¹³C₆]-glucose. The distribution reflects the activity of different metabolic pathways.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 10 | 5 | 5 | 80 | - | - | - |

| Lactate | 12 | 4 | 4 | 80 | - | - | - |

| Citrate | 20 | 10 | 40 | 5 | 20 | 5 | 0 |

| Malate | 25 | 15 | 35 | 5 | 20 | - | - |

| Aspartate | 25 | 15 | 35 | 5 | 20 | - | - |

| Ribose-5-phosphate | 5 | 10 | 15 | 20 | 45 | 5 | - |

Note: These are illustrative values and can vary significantly depending on the cell line, experimental conditions, and duration of labeling.

Metabolic Flux Rates

By inputting MID data and other experimentally measured rates (e.g., glucose uptake and lactate secretion) into a computational model, absolute metabolic fluxes can be calculated.

Table 2: Example Metabolic Flux Data in a Cancer Cell Line

This table shows hypothetical flux rates for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Glucose -> Pyruvate) | 100 | 90 | -10% |

| Pentose Phosphate Pathway | 20 | 40 | +100% |

| PDH (Pyruvate -> Acetyl-CoA) | 80 | 35 | -56% |

| Anaplerosis (Pyruvate -> OAA) | 15 | 50 | +233% |

| Lactate Secretion | 160 | 130 | -19% |

Note: These values are for illustrative purposes.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were generated using the DOT language for Graphviz.

Signaling Pathways

Caption: The Warburg Effect signaling pathway in cancer cells.

References

A Technical Guide to D-Glucose-13C-4: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucose-13C-4, a stable isotope-labeled monosaccharide crucial for tracing metabolic pathways. This document details its chemical properties, outlines experimental protocols for its use in metabolic flux analysis, and illustrates the core metabolic pathways it enters.

Core Properties of D-Glucose-13C-4

D-Glucose-13C-4 is a form of D-glucose where the carbon atom at the fourth position has been replaced with the stable isotope carbon-13. This labeling allows for the precise tracking of glucose metabolism through various biochemical pathways without the use of radioactive tracers.

| Property | Value | Citations |

| CAS Number | 40762-22-9 | [1][2][3] |

| Molecular Formula | C₅¹³CH₁₂O₆ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White to off-white solid | |

| Applications | Metabolic tracer, internal standard for NMR, GC-MS, and LC-MS |

Experimental Protocols: Metabolic Flux Analysis

Stable isotope-resolved metabolomics (SIRM), particularly using 13C-labeled glucose, is a powerful technique to trace the fate of glucose carbons through metabolic pathways. Metabolic Flux Analysis (MFA) utilizes isotopically labeled substrates to map the flow of carbon through the metabolic networks of living cells, providing a quantitative map of reaction fluxes.

In Vivo Dual-Tracer Study in Animal Models

This protocol utilizes both ¹³C-labeled D-glucose as a metabolic tracer and ¹³C-labeled L-glucose as a non-metabolic control to improve the accuracy of metabolic flux calculations by correcting for non-metabolic factors like transport and tissue uptake.

1. Animal Model and Preparation:

-

Animal Model: C57BL/6J mice (8-10 weeks old) are a common model.

-

Acclimation: Animals should be acclimated to the experimental conditions for at least one week.

-

Fasting: A period of fasting (e.g., 6 hours) is typically required before the tracer infusion to achieve a metabolic steady state.

2. Tracer Infusion:

-

Tracer Preparation: Prepare sterile solutions of ¹³C-labeled D-glucose and ¹³C-labeled L-glucose in saline.

-

Administration: The tracers can be administered via tail vein infusion for steady-state analysis or intraperitoneal (IP) injection for dynamic analysis.

3. Sample Collection:

-

Timeline: Collect samples at the end of the infusion period for steady-state analysis or at various time points after IP injection for dynamic analysis.

-

Blood Collection: Collect approximately 100-200 µL of blood into EDTA-coated tubes and immediately place on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma, which is then stored at -80°C.

-

Tissue Collection: Euthanize the animal and quickly dissect tissues of interest (e.g., liver, muscle, brain). Immediately freeze the tissues in liquid nitrogen and store at -80°C.

4. Metabolite Extraction:

-

Reagents: 80% Methanol (pre-chilled to -80°C), HPLC-grade water, and chloroform.

-

Procedure:

-

Weigh approximately 20-50 mg of frozen tissue.

-

Homogenize the tissue in 1 mL of ice-cold 80% methanol.

-

Add 500 µL of ice-cold water and vortex thoroughly.

-

Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.

-

Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases. The polar phase contains the central carbon metabolites.

-

5. Analytical Measurement:

-

The extracted metabolites are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites.

In Vitro Parallel Labeling in Cell Culture

This method uses parallel experiments with D-Glucose-¹³C and L-Glucose-¹³C to study glucose metabolism in cell lines while controlling for experimental artifacts.

1. Cell Culture:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

-

Medium: Use a standard cell culture medium (e.g., DMEM). For the experiment, a glucose-free version of the medium supplemented with dialyzed Fetal Bovine Serum (dFBS) is required.

2. Isotope Labeling:

-

The experiment involves two parallel arms. In one, cells are cultured in a medium containing uniformly labeled [U-¹³C]-D-Glucose. In the other, cells are cultured under identical conditions but with [U-¹³C]-L-Glucose.

3. Time Course Sampling and Metabolite Extraction:

-

At defined time points, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells in the cold methanol, collect the cell suspension, and centrifuge to pellet protein and cellular debris. The supernatant contains the metabolites.

4. Data Analysis:

-

The mass isotopologue distributions (MIDs) are measured using high-resolution mass spectrometry. The labeling patterns in the D-glucose arm reveal the metabolic fate of glucose carbons, while the L-glucose arm serves as a negative control, with ¹³C expected only in the intracellular L-glucose pool and not in downstream metabolites.

Signaling and Metabolic Pathways

D-Glucose-13C-4, once transported into the cell, enters the central carbon metabolism. The ¹³C label at the fourth carbon position allows researchers to trace its path through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

References

A Technical Guide to the Preliminary Investigation of Metabolic Pathways with D-Glucose-¹³C-4

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for tracing metabolic pathways using D-Glucose-¹³C-4. It is designed to equip researchers with the necessary knowledge to design and execute stable isotope tracer studies for investigating central carbon metabolism.

Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the metabolic fate of its atoms through various biochemical reactions. D-glucose, as the primary fuel source for most cells, is an ideal molecule for such investigations. Specifically, D-Glucose labeled at the fourth carbon position (D-Glucose-¹³C-4) provides a unique tool to probe the activities of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This guide will detail the experimental design, methodologies, and data analysis for studies employing D-Glucose-¹³C-4, offering insights into cellular metabolic phenotypes.

Metabolic Fates of D-Glucose-¹³C-4

The journey of the ¹³C label from D-Glucose-¹³C-4 through the central carbon metabolic pathways is crucial for interpreting experimental results. The position of the label allows for the differentiation of pathway activities.

Glycolysis

In glycolysis, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules. The ¹³C label on the fourth carbon of glucose will result in a label on the first carbon of glyceraldehyde-3-phosphate (G3P) and subsequently on the first carbon of pyruvate. This labeled pyruvate can then enter the TCA cycle.

Pentose Phosphate Pathway (PPP)

The PPP is a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate, removing the first carbon. The non-oxidative phase involves a series of carbon-shuffling reactions. Tracing the ¹³C-4 label through the PPP can reveal the extent of its activity and its contribution to anabolic processes.

Tricarboxylic Acid (TCA) Cycle

Pyruvate derived from glycolysis enters the TCA cycle as acetyl-CoA. The ¹³C-1 labeled pyruvate will generate acetyl-CoA with the label on the carboxyl carbon. Following condensation with oxaloacetate, the label is incorporated into citrate. The progression of this label through the TCA cycle provides a measure of the cycle's activity and the contribution of glucose to mitochondrial metabolism.

Experimental Design and Protocols

A well-designed experiment is paramount for obtaining meaningful and reproducible data. The following sections outline a general workflow and detailed protocols for in vitro and in vivo studies.

General Experimental Workflow

The overall process of a stable isotope tracing experiment can be visualized as a series of sequential steps, from cell culture to data analysis.

Caption: General workflow for a stable isotope tracing experiment.

In Vitro Experimental Protocol: Mammalian Cell Culture

This protocol is designed for tracing the metabolism of D-Glucose-¹³C-4 in cultured mammalian cells.

-

Cell Culture: Culture cells to a steady-state in standard medium. Ensure cells are in the exponential growth phase.

-

Isotope Labeling: Switch the standard medium to a medium containing D-Glucose-¹³C-4 at a known concentration (e.g., 10 mM). The duration of labeling will depend on the metabolic rates of the cells and the pathways of interest, typically ranging from minutes to hours.

-

Metabolic Quenching: To halt all enzymatic activity, rapidly quench the metabolism. For adherent cells, aspirate the medium and add ice-cold 80% methanol. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold 80% methanol.

-

Metabolite Extraction: Scrape the quenched adherent cells and collect the cell lysate. For suspension cells, proceed with the cell lysate. The extraction is typically performed using a solvent system such as methanol/acetonitrile/water.

-

Sample Preparation for Analysis: Centrifuge the cell extracts to pellet debris. The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for mass spectrometry analysis.

In Vivo Experimental Protocol: Mouse Model

This protocol outlines the procedure for in vivo tracing of D-Glucose-¹³C-4 in a mouse model.

-

Animal Preparation: Fast mice for a defined period (e.g., 6-12 hours) to achieve a metabolic baseline.

-

Isotope Infusion: Infuse a sterile solution of D-Glucose-¹³C-4 intravenously via the tail vein. The infusion can be a bolus injection or a continuous infusion over a set period.

-

Tissue Collection: At the desired time point post-infusion, euthanize the mouse and rapidly collect the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolism.

-

Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent.

-

Sample Preparation for Analysis: Process the tissue homogenate similarly to the in vitro samples to extract and prepare the metabolites for analysis.

Data Presentation and Analysis

The analysis of samples is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and detection of metabolites and their different isotopologues (molecules that differ only in their isotopic composition).

Quantitative Data Summary

The primary data obtained from these experiments is the mass isotopomer distribution (MID) for various metabolites. This data can be used to calculate isotopic enrichment and perform metabolic flux analysis (MFA). The following tables present representative data from a hypothetical experiment tracing D-Glucose-¹³C-4 in a cancer cell line.

Table 1: Isotopic Enrichment of Key Glycolytic and TCA Cycle Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Pyruvate | 45.2 | 51.8 | 2.1 | 0.9 |

| Lactate | 48.9 | 49.1 | 1.5 | 0.5 |

| Citrate | 60.1 | 15.3 | 22.5 | 2.1 |

| α-Ketoglutarate | 65.4 | 12.1 | 20.3 | 2.2 |

| Malate | 58.7 | 18.9 | 18.4 | 4.0 |

| Aspartate | 62.3 | 17.5 | 16.2 | 4.0 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Calculated Metabolic Fluxes (Representative Data)

| Metabolic Flux | Relative Flux Rate (Normalized to Glucose Uptake) |

| Glycolysis (Glucose -> Pyruvate) | 100 |

| Lactate Dehydrogenase (Pyruvate -> Lactate) | 85 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 15 |

| Pentose Phosphate Pathway (Oxidative) | 8 |

| TCA Cycle (Citrate Synthase) | 14 |

Metabolic Flux Analysis (MFA)

¹³C-MFA is a computational method that uses the experimentally determined MIDs to calculate the rates (fluxes) of metabolic reactions.[1] This analysis provides a quantitative understanding of the cellular metabolic state.[2]

Visualization of Metabolic Pathways

Diagrams of the metabolic pathways are essential for visualizing the flow of the ¹³C label.

Glycolysis and Pyruvate Metabolism

Caption: Fate of ¹³C-4 from D-Glucose in Glycolysis.

Tricarboxylic Acid (TCA) Cycle

Caption: Entry and progression of the ¹³C label in the TCA cycle.

Conclusion

The use of D-Glucose-¹³C-4 as a metabolic tracer provides a powerful approach to dissect the complexities of central carbon metabolism.[3] By combining stable isotope labeling with advanced analytical techniques and computational modeling, researchers can gain quantitative insights into the metabolic reprogramming that occurs in various physiological and pathological states.[1] This technical guide serves as a foundational resource for scientists and drug development professionals aiming to leverage this technology in their research endeavors.

References

D-Glucose-4-¹³C as a Tracer for Central Carbon Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-4-¹³C as a stable isotope tracer for elucidating the dynamics of central carbon metabolism. This document details the metabolic fate of the ¹³C label, presents relevant experimental protocols, and offers a framework for data interpretation through quantitative analysis and pathway visualization. The information herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret stable isotope tracing studies utilizing D-Glucose-4-¹³C.

Introduction to D-Glucose-4-¹³C Tracing

Stable isotope tracing is a powerful methodology for dissecting metabolic pathways and quantifying fluxes within complex biological systems.[1][2][3] D-Glucose-4-¹³C is a positionally labeled glucose molecule where the carbon at the fourth position is replaced with its stable isotope, ¹³C. This specific labeling pattern provides a unique tool to probe key enzymatic reactions and pathway branch points within central carbon metabolism.

The primary utility of D-Glucose-4-¹³C lies in its ability to trace the fate of the C4 carbon of glucose. Through the reactions of glycolysis, the C3 and C4 carbons of glucose become the carboxyl carbon (C1) of pyruvate.[4] This carboxyl group is subsequently lost as CO₂ during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, a critical entry point into the tricarboxylic acid (TCA) cycle.[4] Alternatively, the labeled carboxyl group of pyruvate can be incorporated into oxaloacetate via pyruvate carboxylase (PC), an important anaplerotic reaction. By tracking the incorporation and loss of the ¹³C label in downstream metabolites, researchers can gain insights into the relative activities of these pathways.

Data Presentation: Expected Mass Isotopomer Distributions

The following tables summarize the theoretical mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism when cells are cultured with D-Glucose-4-¹³C. These distributions are predicted based on the known biochemical transformations of the glucose backbone. Actual MIDs may vary depending on the cell type, metabolic state, and the activity of alternative pathways.

Table 1: Predicted Mass Isotopomer Distribution in Glycolytic Intermediates

| Metabolite | Chemical Formula | M+0 (Unlabeled) | M+1 (Singly Labeled) |

| Glucose-6-phosphate | C₆H₁₃O₉P | Low | High |

| Fructose-6-phosphate | C₆H₁₃O₉P | Low | High |

| Glyceraldehyde-3-phosphate | C₃H₇O₆P | High | Low |

| Dihydroxyacetone phosphate | C₃H₇O₆P | Low | High |

| 3-Phosphoglycerate | C₃H₇O₇P | High | High |

| Phosphoenolpyruvate | C₃H₅O₆P | High | High |

| Pyruvate | C₃H₄O₃ | High (from C1,C2,C6) | High (from C3,C4,C5) |

| Lactate | C₃H₆O₃ | High | High |

Table 2: Predicted Mass Isotopomer Distribution in TCA Cycle Intermediates

| Metabolite | Chemical Formula | M+0 | M+1 | M+2 | M+3+ | Notes |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | High | Low | Low | Low | The ¹³C from C4 of glucose is lost as CO₂ during PDH reaction, resulting in unlabeled Acetyl-CoA. |

| Citrate | C₆H₈O₇ | High | High | Low | Low | M+1 citrate can be formed from ¹³C-oxaloacetate (from pyruvate carboxylase) and unlabeled acetyl-CoA. |

| α-Ketoglutarate | C₅H₆O₅ | High | High | Low | Low | Labeling pattern will depend on the entry point of the label into the TCA cycle. |

| Succinate | C₄H₆O₄ | High | High | Low | Low | Symmetrical molecule, leading to scrambling of the label. |

| Fumarate | C₄H₄O₄ | High | High | Low | Low | Symmetrical molecule, leading to scrambling of the label. |

| Malate | C₄H₆O₅ | High | High | Low | Low | Can be labeled via pyruvate carboxylase activity. |

| Aspartate | C₄H₇NO₄ | High | High | Low | Low | Derived from oxaloacetate, its labeling pattern reflects that of the oxaloacetate pool. |

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment using D-Glucose-4-¹³C in cultured mammalian cells, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). This protocol should be optimized for the specific cell line and experimental conditions.

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed adherent cells in multi-well plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Media Preparation: Prepare culture medium containing D-Glucose-4-¹³C. A common approach is to use a glucose-free base medium supplemented with the labeled glucose to a final concentration that mimics physiological levels (e.g., 5-25 mM). It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules that could interfere with the tracing experiment.

-

Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Then, add the pre-warmed D-Glucose-4-¹³C containing medium to the cells.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the stable isotope into downstream metabolites. The optimal incubation time should be determined empirically, but typically ranges from several hours to a full cell cycle to approach isotopic steady state.

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Immediately add a pre-chilled extraction solvent to the cells. A commonly used solvent is 80% methanol in water, kept at -80°C.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

LC-MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as an appropriate mixture of water and organic solvent (e.g., acetonitrile).

-

Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system. Separation of metabolites is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography column, depending on the metabolites of interest.

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass spectrometer should be operated in a mode that allows for the detection and quantification of different mass isotopologues of each metabolite.

-

Data Acquisition: Acquire data in either full scan mode to capture all ions within a specified mass range or in a targeted manner using selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for specific metabolites of interest.

Data Analysis

-

Peak Integration and Isotopologue Correction: Process the raw mass spectrometry data using specialized software to identify and integrate the peaks corresponding to the metabolites of interest. The software should be capable of correcting for the natural abundance of ¹³C to accurately determine the fractional enrichment of the label in each metabolite.

-

Mass Isotopomer Distribution (MID) Calculation: Calculate the MID for each metabolite, which represents the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms.

-

Metabolic Flux Analysis (MFA): For a more quantitative analysis, the MIDs can be used as input for metabolic flux analysis software. This allows for the calculation of the relative or absolute fluxes through different metabolic pathways.

Mandatory Visualization: Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of the ¹³C label from D-Glucose-4-¹³C in central carbon metabolism.

Caption: Fate of ¹³C from D-Glucose-4-¹³C in Glycolysis and PDH.

Caption: Tracing ¹³C from D-Glucose-4-¹³C in the Pentose Phosphate Pathway.

Caption: Anaplerotic entry of ¹³C from D-Glucose-4-¹³C into the TCA Cycle.

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Methodological & Application

D-Glucose-13C-4 Protocol for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction